4-(1,3-Benzoxazol-2-yl)-2-methylaniline
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Overview
Description
4-(1,3-Benzoxazol-2-yl)-2-methylaniline is a heterocyclic aromatic compound that features a benzoxazole ring fused with an aniline moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) under reflux conditions . This reaction yields the benzoxazole core, which can then be further functionalized to introduce the aniline group.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as metal catalysts and ionic liquid catalysts are frequently used to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, substituted benzoxazoles, and various aniline derivatives .
Scientific Research Applications
4-(1,3-Benzoxazol-2-yl)-2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is a key aspect of its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity.
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine: Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness
4-(1,3-Benzoxazol-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials .
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVMKKSXLVXFQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388181 |
Source
|
Record name | 4-(1,3-benzoxazol-2-yl)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792946-65-7 |
Source
|
Record name | 4-(1,3-benzoxazol-2-yl)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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